molecular formula C14H16Cl2N4O B4879618 N-(3-chlorophenyl)-N'-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]urea

N-(3-chlorophenyl)-N'-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]urea

Cat. No. B4879618
M. Wt: 327.2 g/mol
InChI Key: JMYLDRMKSHBHMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-N'-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]urea, also known as CPPU, is a synthetic plant growth regulator that has been extensively studied for its potential applications in agriculture and horticulture. CPPU is a member of the family of urea-based cytokinins, which are known to stimulate cell division and promote plant growth.

Mechanism of Action

N-(3-chlorophenyl)-N'-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]urea works by promoting cell division and elongation in plants. It does this by binding to cytokinin receptors on the surface of plant cells, which leads to the activation of a signaling pathway that promotes cell division and growth. N-(3-chlorophenyl)-N'-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]urea also stimulates the production of auxins, which are hormones that promote plant growth and development.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]urea has a number of biochemical and physiological effects on plants. It has been shown to increase the activity of enzymes involved in photosynthesis and respiration, which leads to increased plant growth and yield. N-(3-chlorophenyl)-N'-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]urea also increases the concentration of soluble sugars in plants, which improves fruit quality. In addition, N-(3-chlorophenyl)-N'-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]urea has been shown to increase the concentration of abscisic acid, a hormone that regulates plant stress responses.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chlorophenyl)-N'-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]urea for lab experiments is that it is a relatively stable compound that can be stored for long periods of time. It is also relatively easy to synthesize, which makes it accessible to researchers. However, N-(3-chlorophenyl)-N'-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]urea can be expensive to produce, which may limit its use in some experiments. In addition, N-(3-chlorophenyl)-N'-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]urea can have variable effects on different plant species, which can make it difficult to compare results across studies.

Future Directions

There are a number of future directions for research on N-(3-chlorophenyl)-N'-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]urea. One area of interest is the potential for N-(3-chlorophenyl)-N'-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]urea to improve the stress tolerance of plants. Another area of interest is the potential for N-(3-chlorophenyl)-N'-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]urea to improve the shelf life of fruits and vegetables. Finally, there is ongoing research into the optimal application rates and timing of N-(3-chlorophenyl)-N'-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]urea for different crops and growing conditions.

Scientific Research Applications

N-(3-chlorophenyl)-N'-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]urea has been extensively studied for its potential applications in agriculture and horticulture. It has been shown to promote plant growth and increase yield in a variety of crops, including grapes, kiwifruit, apples, and strawberries. N-(3-chlorophenyl)-N'-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]urea has also been shown to improve fruit quality by increasing sugar content, improving color, and reducing fruit cracking.

properties

IUPAC Name

1-(3-chlorophenyl)-3-[3-(4-chloropyrazol-1-yl)-2-methylpropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N4O/c1-10(8-20-9-12(16)7-18-20)6-17-14(21)19-13-4-2-3-11(15)5-13/h2-5,7,9-10H,6,8H2,1H3,(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYLDRMKSHBHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC(=CC=C1)Cl)CN2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chlorophenyl)-N'-[3-(4-chloro-1H-pyrazol-1-YL)-2-methylpropyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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